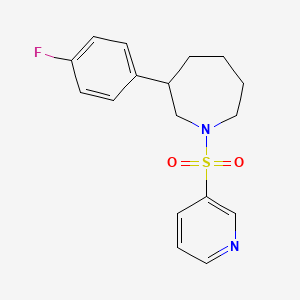
3-(4-フルオロフェニル)-1-(ピリジン-3-イルスルホニル)アゼパン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane is a chemical compound that features a seven-membered azepane ring substituted with a 4-fluorophenyl group and a pyridin-3-ylsulfonyl group
科学的研究の応用
3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Pyridin-3-ylsulfonyl Group: This can be done through sulfonylation reactions using pyridine derivatives and sulfonyl chlorides.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the pyridin-3-ylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the substituent introduced.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways.
類似化合物との比較
- 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane
- 3-(4-Bromophenyl)-1-(pyridin-3-ylsulfonyl)azepane
- 3-(4-Methylphenyl)-1-(pyridin-3-ylsulfonyl)azepane
Comparison:
- Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane imparts unique electronic properties, affecting its reactivity and interaction with biological targets.
- Reactivity: Fluorine’s high electronegativity can influence the compound’s stability and reactivity compared to its chloro, bromo, or methyl analogs.
- Biological Activity: The fluorine atom may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy in medicinal applications.
生物活性
The compound 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane can be represented as follows:
- Molecular Formula: C17H17FN2O2S
- Molecular Weight: 344.39 g/mol
- IUPAC Name: 3-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane
This compound features a fluorinated phenyl group and a pyridine sulfonamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated several biological activities associated with compounds similar to 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane, particularly regarding their effects on various enzyme systems and cellular processes.
1. Enzyme Inhibition
Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways:
- Monoamine Oxidase (MAO) Inhibition: A study found that related compounds demonstrated significant inhibitory activity against MAO-A and MAO-B, with IC50 values indicating potent effects. For instance, derivatives exhibited IC50 values as low as 0.013 µM for MAO-B, suggesting that similar fluorinated compounds may also possess such inhibitory properties .
2. Anticancer Activity
The sulfonamide group in these compounds has been linked to anticancer activity through inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis:
- NAMPT Inhibition: Compounds targeting NAMPT have shown promise in cancer therapy. The inhibition of this enzyme disrupts the NAD+ salvage pathway, leading to reduced cell proliferation in cancer cells .
3. Neuroprotective Effects
Given the role of MAO in neurodegenerative diseases, the potential neuroprotective effects of these compounds warrant investigation:
- Neurodegenerative Disorders: The selective inhibition of MAO-B by fluorinated derivatives suggests a potential application in treating conditions like Parkinson's disease .
Case Studies and Research Findings
A review of recent literature highlights several studies that provide insight into the biological activity of related compounds.
特性
IUPAC Name |
3-(4-fluorophenyl)-1-pyridin-3-ylsulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-16-8-6-14(7-9-16)15-4-1-2-11-20(13-15)23(21,22)17-5-3-10-19-12-17/h3,5-10,12,15H,1-2,4,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWDRNDBEMSLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














